2-(4-Chlorophenyl)-4,6-dinitro-1-benzothiophene
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Overview
Description
2-(4-Chlorophenyl)-4,6-dinitro-1-benzothiophene: fenvalerate , belongs to the class of synthetic pyrethroid insecticides. It is widely used in agriculture and pest control due to its potent insecticidal properties. Fenvalerate is characterized by its chemical formula C25H22ClNO3 and molecular weight of 419.900 g/mol .
Preparation Methods
Synthetic Routes:: Fenvalerate can be synthesized through several routes. One common method involves the reaction of 4-chlorophenylacetic acid with 3-phenoxybenzoyl chloride . The resulting intermediate is then cyclized to form the benzothiophene ring. Subsequent nitration at the 4- and 6-positions yields the dinitro compound .
Reaction Conditions:: The synthetic process typically employs strong acids, such as sulfuric acid, for cyclization and nitration. Precise reaction conditions vary depending on the specific synthetic route.
Industrial Production:: Fenvalerate is industrially produced through efficient and scalable processes to meet agricultural demands worldwide.
Chemical Reactions Analysis
Reactions::
Oxidation: Fenvalerate can undergo oxidation reactions, especially under environmental conditions, leading to degradation.
Reduction: Reduction reactions may occur during metabolism in organisms.
Substitution: The chlorine atom in the 4-position can be substituted by other groups.
Oxidation: Environmental factors (e.g., sunlight, oxygen).
Reduction: Metabolic enzymes.
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products:: The primary products of fenvalerate reactions include metabolites resulting from oxidation, reduction, or substitution.
Scientific Research Applications
Fenvalerate finds applications beyond pest control:
Chemistry: Used as a model compound for studying pesticide metabolism.
Biology: Investigated for its effects on non-target organisms.
Medicine: Limited research on potential therapeutic applications.
Industry: Formulations for crop protection.
Mechanism of Action
Fenvalerate acts as a neurotoxin, disrupting the nervous system of insects. It binds to voltage-gated sodium channels, leading to prolonged depolarization and paralysis. The compound’s mode of action is specific to insects, minimizing harm to mammals.
Comparison with Similar Compounds
Fenvalerate stands out due to its unique combination of efficacy, safety, and environmental impact. Similar compounds include other pyrethroids like cypermethrin and deltamethrin .
Properties
Molecular Formula |
C14H7ClN2O4S |
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Molecular Weight |
334.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene |
InChI |
InChI=1S/C14H7ClN2O4S/c15-9-3-1-8(2-4-9)13-7-11-12(17(20)21)5-10(16(18)19)6-14(11)22-13/h1-7H |
InChI Key |
RETYKPPDLJRIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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